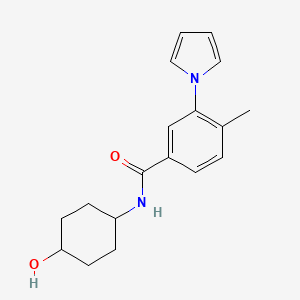![molecular formula C10H13BrN2O B7471319 2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)
2-[(2-Bromophenyl)methyl-methylamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromophenyl)methyl-methylamino]acetamide, also known as BAMMA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized in the laboratory and is used in various scientific studies. The purpose of
Wirkmechanismus
2-[(2-Bromophenyl)methyl-methylamino]acetamide acts as a sigma-1 receptor agonist, which means it activates the receptor. Activation of the sigma-1 receptor has been shown to have various effects, including modulation of calcium signaling, regulation of ion channels, and regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-[(2-Bromophenyl)methyl-methylamino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and acetylcholine. It has also been shown to have neuroprotective effects and to promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-Bromophenyl)methyl-methylamino]acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of the receptor. However, one limitation is that 2-[(2-Bromophenyl)methyl-methylamino]acetamide is a synthetic compound and may not accurately mimic the effects of endogenous ligands.
Zukünftige Richtungen
There are several future directions for the use of 2-[(2-Bromophenyl)methyl-methylamino]acetamide in scientific research. One direction is to investigate its potential therapeutic uses, such as in the treatment of neurodegenerative diseases. Another direction is to further investigate its mechanism of action and its effects on various physiological processes.
Conclusion:
In conclusion, 2-[(2-Bromophenyl)methyl-methylamino]acetamide is a synthetic compound that has been synthesized in the laboratory and is used in various scientific studies. It has an affinity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using 2-[(2-Bromophenyl)methyl-methylamino]acetamide in lab experiments, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 2-[(2-Bromophenyl)methyl-methylamino]acetamide involves a series of chemical reactions that are carried out in the laboratory. The first step is the reaction between 2-bromobenzyl chloride and methylamine, which results in the formation of 2-bromobenzylmethylamine. This intermediate is then reacted with acetic anhydride to produce 2-[(2-Bromophenyl)methyl-methylamino]acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromophenyl)methyl-methylamino]acetamide has been used in various scientific studies due to its unique properties. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, cell survival, and neuronal signaling. 2-[(2-Bromophenyl)methyl-methylamino]acetamide has been used in studies to investigate the role of the sigma-1 receptor in these processes.
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-13(7-10(12)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQWHOVOTXPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methyl-methylamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)




![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)
